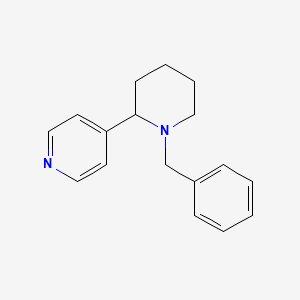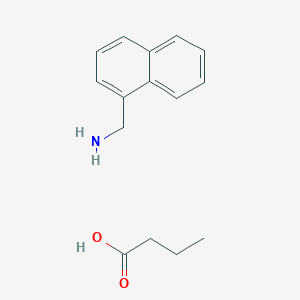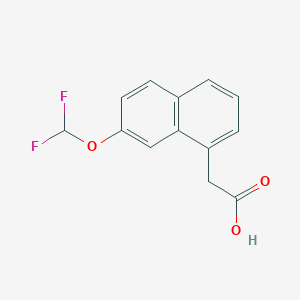
6-Methoxy-3-phenylquinolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methoxy-3-phenylquinolin-4(1H)-one is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a methoxy group at the 6th position, a phenyl group at the 3rd position, and a quinolin-4-one core structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-3-phenylquinolin-4(1H)-one typically involves the following steps:
Starting Materials: Aniline derivatives and methoxy-substituted benzaldehydes.
Condensation Reaction: The aniline derivative undergoes a condensation reaction with the methoxy-substituted benzaldehyde in the presence of an acid catalyst to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization under basic conditions to form the quinoline core.
Oxidation: The resulting quinoline derivative is oxidized to form the quinolin-4-one structure.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes, utilizing similar reaction steps as described above. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.
化学反应分析
Types of Reactions
6-Methoxy-3-phenylquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-4-one derivatives with different substituents.
Reduction: Reduction reactions can convert the quinolin-4-one core to quinoline or tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Quinolin-4-one derivatives with various substituents.
Reduction: Quinoline or tetrahydroquinoline derivatives.
Substitution: Functionalized quinoline derivatives with new substituents at specific positions.
科学研究应用
6-Methoxy-3-phenylquinolin-4(1H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: It is used as a probe to investigate biological pathways and molecular targets.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex quinoline derivatives.
Material Science: It is explored for its potential use in organic electronics and photonic materials.
作用机制
The mechanism of action of 6-Methoxy-3-phenylquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. For example:
Enzyme Inhibition: The compound may inhibit enzymes involved in cancer cell proliferation or microbial growth.
Receptor Binding: It may bind to specific receptors, modulating their activity and downstream signaling pathways.
DNA Intercalation: The compound can intercalate into DNA, disrupting replication and transcription processes.
相似化合物的比较
Similar Compounds
6-Methoxyquinolin-4(1H)-one: Lacks the phenyl group at the 3rd position.
3-Phenylquinolin-4(1H)-one: Lacks the methoxy group at the 6th position.
6-Methoxy-2-phenylquinolin-4(1H)-one: Has the phenyl group at the 2nd position instead of the 3rd position.
Uniqueness
6-Methoxy-3-phenylquinolin-4(1H)-one is unique due to the presence of both the methoxy group at the 6th position and the phenyl group at the 3rd position
属性
分子式 |
C16H13NO2 |
|---|---|
分子量 |
251.28 g/mol |
IUPAC 名称 |
6-methoxy-3-phenyl-1H-quinolin-4-one |
InChI |
InChI=1S/C16H13NO2/c1-19-12-7-8-15-13(9-12)16(18)14(10-17-15)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18) |
InChI 键 |
GVILLHOTSRETJB-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)NC=C(C2=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethyl 2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate](/img/structure/B11866102.png)




![6-(4-Chlorophenyl)-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11866143.png)



![Indolizino[2,3-g]quinoline-5,12-dione](/img/structure/B11866162.png)
![6-Chloro-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B11866168.png)

